CD73-IN-2

Description

BenchChem offers high-quality CD73-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CD73-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25ClN5O7P |

|---|---|

Molecular Weight |

477.8 g/mol |

IUPAC Name |

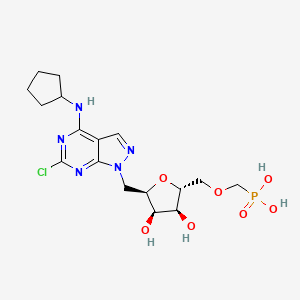

[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |

InChI |

InChI=1S/C17H25ClN5O7P/c18-17-21-15(20-9-3-1-2-4-9)10-5-19-23(16(10)22-17)6-11-13(24)14(25)12(30-11)7-29-8-31(26,27)28/h5,9,11-14,24-25H,1-4,6-8H2,(H,20,21,22)(H2,26,27,28)/t11-,12-,13+,14-/m1/s1 |

InChI Key |

BZTCVRDFEVZORR-YIYPIFLZSA-N |

Isomeric SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C[C@@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O |

Canonical SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)CC4C(C(C(O4)COCP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CD73-IN-2: A Technical Guide

For Immediate Release

Shanghai, China – November 19, 2025 – CD73-IN-2 has emerged as a highly potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, a critical regulator of the immunosuppressive tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of CD73-IN-2, tailored for researchers, scientists, and drug development professionals. The information presented herein is synthesized from publicly available data, including patent literature, to elucidate the biochemical activity and cellular effects of this compound.

Core Mechanism of Action: Potent Inhibition of CD73 Enzymatic Activity

CD73-IN-2 exerts its primary effect through the direct and potent inhibition of the enzymatic activity of CD73. The CD73 enzyme is responsible for the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction. By blocking the catalytic function of CD73, CD73-IN-2 prevents the generation of immunosuppressive adenosine, thus restoring and enhancing anti-tumor immunity.

Quantitative Analysis of Inhibitory Potency

CD73-IN-2 has demonstrated exceptional potency in inhibiting CD73 activity in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Assay Type | Target | Metric | Value (nM) | Source |

| Biochemical Assay | Recombinant Human CD73 | IC50 | 0.09 | [1][2][3][4] |

| Cell-Based Assay | CD73 on A375 cells | IC50 | 2.5 | [1] |

Table 1: Inhibitory Potency of CD73-IN-2

The sub-nanomolar IC50 value in the biochemical assay highlights the strong affinity and inhibitory capacity of CD73-IN-2 for the purified enzyme. The low nanomolar activity in a cell-based assay further confirms its ability to effectively engage and inhibit CD73 in a more complex biological setting.

Experimental Protocols

The determination of the inhibitory activity of CD73-IN-2 relies on robust and validated experimental methodologies. Below are detailed protocols representative of the assays used to characterize this class of inhibitors.

Biochemical IC50 Determination for CD73

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified recombinant CD73.

Materials:

-

Recombinant Human CD73 enzyme

-

Adenosine Monophosphate (AMP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)

-

CD73-IN-2 (or other test inhibitors)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of CD73-IN-2 in the assay buffer.

-

In a 384-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a solution of recombinant human CD73 enzyme to each well (except the negative control) and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of AMP to all wells.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a phosphate detection reagent. This reagent will react with the inorganic phosphate produced from AMP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model.

Cell-Based IC50 Determination in A375 Cells

This assay measures the inhibition of native CD73 on the surface of cancer cells.

Materials:

-

A375 human melanoma cell line (known to express CD73)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

CD73-IN-2 (or other test inhibitors)

-

AMP substrate

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Phosphate detection reagent

-

96-well cell culture plates

Procedure:

-

Seed A375 cells in a 96-well plate and culture until they reach a confluent monolayer.

-

Wash the cells with assay buffer to remove any endogenous phosphates.

-

Prepare a serial dilution of CD73-IN-2 in the assay buffer and add it to the cells. Include a positive control (no inhibitor) and a negative control (no cells).

-

Incubate the cells with the inhibitor for a pre-determined period (e.g., 30-60 minutes) at 37°C.

-

Add the AMP substrate to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Carefully collect the supernatant from each well.

-

Transfer the supernatant to a new microplate and add the phosphate detection reagent.

-

Measure the absorbance and calculate the IC50 as described in the biochemical assay protocol.

Signaling Pathways and Logical Relationships

The mechanism of action of CD73-IN-2 is centered on the disruption of the adenosine signaling pathway. The following diagrams illustrate the core signaling cascade and the logical workflow for inhibitor evaluation.

Caption: CD73 Signaling Pathway and Inhibition by CD73-IN-2.

Caption: Experimental Workflow for IC50 Determination.

Conclusion

CD73-IN-2 is a highly potent and specific inhibitor of the CD73 enzyme. Its mechanism of action is centered on the blockade of adenosine production within the tumor microenvironment, a key pathway of immune evasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug developers working on novel cancer immunotherapies targeting the CD73-adenosine axis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising inhibitor.

References

In-Depth Technical Guide: Discovery and Development of CD73-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD73, an ecto-5'-nucleotidase, is a critical immune checkpoint that mediates immunosuppression within the tumor microenvironment through the production of adenosine. Inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and development of CD73-IN-2, a potent small molecule inhibitor of CD73. This document details the quantitative inhibitory activity of CD73-IN-2, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Introduction to CD73 and its Role in Cancer

CD73 is a cell surface enzyme that plays a pivotal role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular adenosine acts as a potent immunosuppressive molecule, inhibiting the function of various immune cells, including T cells and natural killer (NK) cells.[2] Elevated CD73 expression has been observed in numerous cancers and is often associated with poor prognosis.[1] By blocking the production of adenosine, CD73 inhibitors can restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[2][3]

Discovery of CD73-IN-2

CD73-IN-2 is a potent, small molecule inhibitor of CD73. Its discovery was first disclosed in the patent WO2020151707A1, where it is referenced as "example 1".[4] The compound is identified by the Chemical Abstracts Service (CAS) number 2452209-05-9.[5]

Quantitative Data

The inhibitory potency of CD73-IN-2 has been characterized through in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 | 0.09 nM | Enzymatic Assay | [4] |

| IC50 | 2.5 nM | Cell-based Assay (A375 cells) | [4] |

Table 1: In Vitro Inhibitory Activity of CD73-IN-2

Signaling Pathways

The CD73-Adenosine Signaling Pathway

CD73 is a key enzyme in the extracellular adenosine production pathway. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the tumor microenvironment, is converted to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final step, the hydrolysis of AMP to adenosine. Adenosine subsequently binds to its receptors (primarily A2A and A2B receptors) on immune cells, leading to the suppression of their anti-tumor functions.

Experimental Protocols

Detailed experimental protocols for the characterization of CD73-IN-2 are crucial for the replication and extension of these findings.

Enzymatic Activity Assay (Hypothetical Protocol based on common methods)

This protocol describes a method to determine the in vitro enzymatic inhibitory activity of CD73-IN-2 against purified human CD73.

Workflow:

Methodology:

-

Reagents and Materials:

-

Purified recombinant human CD73 enzyme.

-

CD73-IN-2 (dissolved in a suitable solvent, e.g., DMSO).

-

Adenosine 5'-monophosphate (AMP) substrate.

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and CaCl2).

-

Detection reagent (e.g., Malachite Green solution for phosphate detection).

-

96-well microplate.

-

-

Procedure:

-

Prepare a serial dilution of CD73-IN-2 in the assay buffer.

-

To each well of a 96-well plate, add the assay buffer, the serially diluted CD73-IN-2, and the purified human CD73 enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for product formation.

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent (e.g., Malachite Green) to each well to quantify the amount of inorganic phosphate produced.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of CD73-IN-2 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based CD73 Inhibition Assay (Hypothetical Protocol based on common methods)

This protocol outlines a method to assess the inhibitory effect of CD73-IN-2 on CD73 expressed on the surface of cancer cells, such as the A375 melanoma cell line.

Workflow:

Methodology:

-

Reagents and Materials:

-

A375 human melanoma cell line (or other CD73-expressing cell line).

-

Cell culture medium and supplements.

-

CD73-IN-2.

-

AMP substrate.

-

96-well cell culture plate.

-

Method for adenosine detection (e.g., LC-MS/MS or a commercial adenosine assay kit).

-

-

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with a fresh medium containing serially diluted concentrations of CD73-IN-2.

-

Incubate the cells with the inhibitor at 37°C for a specified duration.

-

Add AMP substrate to the wells to initiate adenosine production by the cell-surface CD73.

-

Incubate for a defined period at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of adenosine in the supernatant using a suitable method like LC-MS/MS.

-

Calculate the percentage of inhibition of adenosine production for each concentration of CD73-IN-2 and determine the IC50 value.

-

Preclinical and Clinical Development

As of the latest available information, there are no published in-depth preclinical or clinical studies specifically focused on CD73-IN-2. The data is primarily derived from patent literature. Further research and development would be required to characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety to warrant progression into clinical trials. The development of potent and selective CD73 inhibitors like CD73-IN-2 holds significant promise for advancing cancer immunotherapy.

Conclusion

CD73-IN-2 is a highly potent inhibitor of the immunosuppressive enzyme CD73, with low nanomolar activity in both enzymatic and cell-based assays. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. While the current knowledge on CD73-IN-2 is limited to initial discovery data, its potent inhibitory activity marks it as a compound of interest for further preclinical and potential clinical development in the field of immuno-oncology.

References

- 1. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CD73 - 美国 InvivoChem 中文官网 [invivochem.cn]

CD73-IN-2: A Potent and Selective Inhibitor of the Ecto-5'-Nucleotidase CD73

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of CD73-IN-2, a potent and selective small-molecule inhibitor of CD73. Sourced from patent WO2020151707A1, this document details the compound's mechanism of action, quantitative potency, and relevant experimental protocols. Visual representations of the CD73 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation methods.

Introduction to CD73 and the Adenosine Pathway

The CD73-adenosine axis is a key immunosuppressive pathway within the tumor microenvironment. Extracellular adenosine, produced predominantly through the enzymatic activity of CD39 and CD73, acts on adenosine receptors (A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells. This signaling cascade ultimately dampens the anti-tumor immune response, enabling cancer cells to evade immune surveillance.

CD73, a glycosylphosphatidylinositol (GPI)-anchored homodimer, is the rate-limiting enzyme in the terminal step of this pathway, the dephosphorylation of AMP to adenosine. Upregulation of CD73 expression is observed in numerous cancer types and is often associated with poor prognosis. Therefore, therapeutic agents that inhibit CD73 activity are of significant interest for cancer treatment, with the potential to restore anti-tumor immunity.

CD73-IN-2: A Potent CD73 Inhibitor

CD73-IN-2 is a small molecule inhibitor of CD73, identified under CAS number 2452209-05-9. Its chemical formula is C17H25ClN5O7P, and its systematic name is D-Altritol, 2,5-anhydro-1-[6-chloro-4-(cyclopentylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-deoxy-6-O-(phosphonomethyl)-[1][2][3][4].

Mechanism of Action

CD73-IN-2 exerts its therapeutic effect by directly inhibiting the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, CD73-IN-2 reduces the concentration of immunosuppressive adenosine in the extracellular space. This, in turn, is expected to alleviate the suppression of immune cells within the tumor microenvironment, thereby enhancing the body's natural anti-tumor immune response.

Potency and Efficacy

CD73-IN-2 has demonstrated high potency in in vitro assays. The available quantitative data is summarized in the table below.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Biochemical Assay | CD73 | - | 0.09 nM | [5] |

| Cell-based Assay | CD73 | A375 | 2.5 nM | [5] |

Table 1: In vitro potency of CD73-IN-2.

Currently, specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for CD73-IN-2 are not publicly available. However, preclinical studies on other potent CD73 inhibitors have shown significant anti-tumor activity, often in combination with other immunotherapies like checkpoint inhibitors[6][7][8]. It is anticipated that CD73-IN-2 would exhibit similar in vivo efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CD73 inhibitors like CD73-IN-2.

Biochemical CD73 Activity Assay (Colorimetric)

This protocol describes a method to determine the enzymatic activity of purified CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP)

-

Malachite Green Phosphate Assay Kit

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1% BSA)

-

CD73-IN-2 or other test inhibitors

-

96-well microplate

Procedure:

-

Prepare a solution of recombinant CD73 in assay buffer.

-

Prepare serial dilutions of CD73-IN-2 in assay buffer.

-

Add 25 µL of the CD73-IN-2 dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the CD73 enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of AMP solution (at a concentration close to its Km value) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of CD73-IN-2 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular CD73 Activity Assay

This protocol measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.

Materials:

-

A375 melanoma cells (or other CD73-expressing cancer cell line)

-

Cell culture medium and reagents

-

AMP

-

CD73-IN-2 or other test inhibitors

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Adenosine detection kit (e.g., HPLC-based or luminescence-based)

-

96-well cell culture plate

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Add serial dilutions of CD73-IN-2 in assay buffer to the cells and pre-incubate at 37°C for 30 minutes.

-

Add AMP to the wells to initiate the reaction.

-

Incubate at 37°C for a specific time (e.g., 1-2 hours).

-

Collect the supernatant from each well.

-

Measure the concentration of adenosine in the supernatant using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the CD73-Adenosine Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. chembk.com [chembk.com]

- 2. a2bchem.com [a2bchem.com]

- 3. CAS No. 2452209-05-9 Specifications | Ambeed [ambeed.cn]

- 4. CD73-IN-2 | CD73 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

Data Presentation: Inhibitory Potency of CD73-IN-2

An In-Depth Technical Guide on the Potency and Activity of CD73-IN-2

This technical guide provides a detailed overview of the CD73 inhibitor, CD73-IN-2, with a focus on its inhibitory potency, the biological pathways it targets, and the methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in drug development and immuno-oncology.

CD73-IN-2 is a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme.[1][2] Its inhibitory activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The available data indicates variability in the IC50 value depending on the experimental context, such as cell-free biochemical assays versus cell-based assays.

| Parameter | Value | Assay Context | Source |

| IC50 | 0.09 nM | Cell-Free (Enzymatic Assay) | WO2020151707A1[1][2] |

| IC50 | 2.5 nM | Cell-Based (A375 cells) | MedChemExpress[1] |

Signaling Pathway of CD73

CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[3][4][5] The pathway involves the sequential conversion of extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, into adenosine (ADO).

-

ATP to AMP Conversion : Extracellular ATP is first hydrolyzed into adenosine monophosphate (AMP) by the ectoenzyme CD39.[6]

-

AMP to Adenosine Conversion : CD73 then catalyzes the dephosphorylation of AMP to produce adenosine.[3][6]

-

Immunosuppression : The resulting adenosine binds to its receptors (e.g., A2A and A2B) on the surface of immune cells, such as T cells and Natural Killer (NK) cells.[3][6] This signaling cascade dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[5]

CD73-IN-2 exerts its effect by directly inhibiting the enzymatic activity of CD73, thereby blocking the production of immunosuppressive adenosine.[3] This "removes the brakes" from the immune system, enhancing its ability to recognize and attack cancer cells.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are CD73 modulators and how do they work? [synapse.patsnap.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

The Dual Role of CD73 in Oncology: A Technical Guide to its Expression, Signaling, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecto-5'-nucleotidase (CD73), a cell surface enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, has emerged as a critical player in the tumor microenvironment. Its overexpression in numerous cancer types is frequently associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target.[1] This technical guide provides a comprehensive overview of CD73 expression across various malignancies, details key experimental protocols for its detection and quantification, and illustrates the intricate signaling pathways it governs.

CD73 Expression and Prognostic Significance in Cancer

CD73 is heterogeneously expressed across a wide spectrum of human cancers.[1] High expression levels are generally correlated with more aggressive disease and poorer clinical outcomes.[2][3] However, the prognostic value of CD73 can vary depending on the cancer type and the specific cellular populations expressing the enzyme within the tumor microenvironment, which includes tumor cells, stromal cells, and infiltrating immune cells.[1][2]

Quantitative Overview of CD73 Expression in Various Cancer Types

The following table summarizes CD73 expression data from various studies, primarily based on immunohistochemistry (IHC) and gene expression analysis. It is important to note that methodologies and scoring systems can vary between studies, impacting direct comparisons.

| Cancer Type | High Expression Frequency | Prognostic Significance of High Expression | References |

| Glioblastoma | High | Poor Overall Survival | [1][4] |

| Thyroid Carcinoma | High | Poor Overall Survival | [1][2] |

| Sarcoma | High | Poor Overall Survival | [1][4] |

| Pancreatic Carcinoma | High | Poor Overall Survival | [1][2] |

| Stomach Adenocarcinoma | High | Poor Overall Survival | [1][5] |

| Colorectal Carcinoma | High | Poor Overall Survival | [2][5] |

| Renal Cell Carcinoma | ~30% of primary tumors | Worse Disease-Free and Overall Survival | [1][6] |

| Non-Small Cell Lung Cancer | Variable | Poor Overall Survival (in some studies) | [1][2] |

| Triple-Negative Breast Cancer | High | Reduced Overall and Disease-Free Survival | [1][5] |

| Ovarian Cancer | Variable (conflicting reports) | Poor Overall Survival (in some studies) | [1][2] |

| Melanoma | ~54% of metastases | Decreased Overall Survival | [2] |

| Prostate Cancer | High | Poor Prognosis | [5] |

| Bladder Cancer | Variable | Favorable Prognosis (in non-muscle invasive) | [1] |

| Endometrial Carcinoma | Low | Favorable Prognosis | [1] |

| Acute Myeloid Leukemia | High | - | [1] |

Signaling Pathways Involving CD73 in Cancer

CD73's primary role in cancer progression is mediated through the production of adenosine, which in turn activates adenosine receptors (primarily A2A and A2B) on various cells within the tumor microenvironment.[7] This signaling cascade has pleiotropic effects, including potent immunosuppression, promotion of angiogenesis, and direct effects on tumor cell proliferation and metastasis.[1] Furthermore, the expression of CD73 itself is regulated by key oncogenic pathways.

The CD73-Adenosine Axis in Immune Evasion

The canonical pathway of adenosine production in the tumor microenvironment involves the sequential hydrolysis of extracellular ATP by CD39 to AMP, followed by the dephosphorylation of AMP to adenosine by CD73.[8] Adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immunity.[9]

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

CD73 in Metastasis and Angiogenesis

Beyond its immunomodulatory functions, CD73-generated adenosine can directly promote tumor cell migration, invasion, and angiogenesis.[10] Activation of adenosine receptors on tumor cells can modulate signaling pathways involved in epithelial-to-mesenchymal transition (EMT), while adenosine's effect on endothelial cells can stimulate the formation of new blood vessels.[11]

Caption: Role of CD73-adenosine signaling in metastasis and angiogenesis.

Regulation of CD73 Expression

The expression of CD73 is not static and can be upregulated by various factors within the tumor microenvironment, creating a feed-forward loop that enhances its pro-tumoral functions. Key regulators include hypoxia, through the activation of Hypoxia-Inducible Factor-1α (HIF-1α), and growth factor signaling pathways such as the EGFR-ERK pathway.[12][13]

Caption: Regulation of CD73 expression by hypoxia and growth factor signaling.

Experimental Protocols for Assessing CD73 Expression

Accurate and reproducible methods for detecting and quantifying CD73 expression are crucial for both research and clinical applications. The following sections provide detailed protocols for the most commonly used techniques.

General Experimental Workflow

A typical workflow for assessing CD73 expression in tumor samples involves sample acquisition and processing, followed by analysis using one or more of the techniques detailed below.

Caption: General experimental workflow for assessing CD73 expression.

Immunohistochemistry (IHC) for CD73 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

IHC allows for the visualization of CD73 protein expression within the context of tissue architecture.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene or equivalent clearing agent

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against CD73 (e.g., clone D7F9A)

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.[14]

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.[15]

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-CD73 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with DAB substrate solution until desired stain intensity develops.

-

Rinse with deionized water.[16]

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.[17]

-

Flow Cytometry for CD73 Expression on Single-Cell Suspensions

Flow cytometry enables the quantification of CD73 expression on different cell populations within a heterogeneous sample.

Materials:

-

Fresh tumor tissue

-

Digestion buffer (e.g., collagenase, hyaluronidase, DNase)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated anti-human CD73 antibody (e.g., clone AD2)

-

Antibodies against other cell surface markers (e.g., CD45, EpCAM) to identify different cell populations

-

Viability dye (e.g., DAPI, Propidium Iodide)

Protocol:

-

Single-Cell Suspension Preparation:

-

Mechanically mince fresh tumor tissue and incubate in digestion buffer at 37°C with agitation.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet in FACS buffer.

-

-

Staining:

-

Aliquot approximately 1x10^6 cells per tube.

-

Incubate cells with Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

-

Add the cocktail of fluorochrome-conjugated antibodies, including anti-CD73, and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer.

-

Use appropriate compensation controls and fluorescence minus one (FMO) controls.

-

Quantitative Real-Time PCR (qRT-PCR) for CD73 (NT5E) mRNA Expression

qRT-PCR is a sensitive method to quantify the mRNA expression level of the NT5E gene, which encodes for CD73.

Materials:

-

Tumor tissue or cell pellets

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for human NT5E (CD73) and a reference gene (e.g., GAPDH, ACTB)

Human NT5E (CD73) Primer Sequences:

Protocol:

-

RNA Extraction:

-

Extract total RNA from tumor samples or cells using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for NT5E and the reference gene, and the cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for NT5E and the reference gene.

-

Calculate the relative expression of NT5E using the ΔΔCt method.

-

Conclusion and Future Directions

CD73 is a multifaceted molecule that plays a significant role in cancer progression through its immunosuppressive and direct pro-tumoral activities. Its expression is a valuable prognostic marker in several cancer types, and its central role in the adenosine signaling pathway makes it an attractive target for therapeutic intervention. The development of CD73 inhibitors, both small molecules and monoclonal antibodies, is an active area of research, with several agents currently in clinical trials.[1] Future studies will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from anti-CD73 therapies and exploring rational combination strategies with other immunotherapies and conventional cancer treatments. A thorough understanding of CD73 expression patterns and its complex signaling network, facilitated by the robust experimental methodologies outlined in this guide, will be paramount to the successful clinical translation of CD73-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prognostic significance and immune correlates of CD73 expression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. CD39/CD73/A2AR pathway and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. CD73 promotes non-small cell lung cancer metastasis by regulating Axl signaling independent of GAS6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD73 is a hypoxia-responsive gene and promotes the Warburg effect of human gastric cancer cells dependent on its enzyme activity [jcancer.org]

- 14. sysy.com [sysy.com]

- 15. nordicbiosite.com [nordicbiosite.com]

- 16. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 17. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]

- 18. cdn.origene.com [cdn.origene.com]

- 19. origene.com [origene.com]

Structural Basis for CD73-IN-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the inhibition of CD73 by the potent inhibitor, CD73-IN-2. The document details the molecular interactions governing this inhibition, outlines the experimental protocols for its characterization, and places this interaction within the broader context of the CD73 signaling pathway.

Introduction to CD73 and its Role in the Tumor Microenvironment

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to the suppression of anti-tumor immune responses, including the inhibition of T-cell proliferation and function.[2][3] Elevated CD73 expression has been observed in various cancers and is often associated with poor prognosis.[1] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[1]

The Inhibitor: CD73-IN-2

CD73-IN-2 is a highly potent, small molecule inhibitor of human CD73. Quantitative analysis reveals its exceptional inhibitory activity.

Quantitative Data for CD73-IN-2 Inhibition

| Inhibitor | Target | Assay Type | IC50 (nM) | Source |

| CD73-IN-2 | Human CD73 | Biochemical Assay | 0.09 | Patent WO2020151707A1 |

Chemical Structure of CD73-IN-2 (from patent WO2020151707A1, example 1)

(Image of the chemical structure of CD73-IN-2 would be inserted here if available from the patent)

Structural Basis of Inhibition

While a co-crystal structure of CD73 with CD73-IN-2 is not publicly available, the structural basis of inhibition by non-nucleotide small molecules can be inferred from existing crystal structures of CD73 in complex with other inhibitors. The crystal structure of human CD73 in complex with a non-nucleotide inhibitor (PDB ID: 7JV9) reveals key interactions within the enzyme's active site.

The CD73 active site is located at the interface of its N-terminal and C-terminal domains and contains two catalytic zinc ions.[4] Small molecule inhibitors typically occupy the substrate-binding pocket, forming a network of interactions with key amino acid residues. These interactions may include:

-

Coordination with Zinc Ions: The inhibitor may directly coordinate with one or both of the catalytic zinc ions, mimicking the interaction of the phosphate group of AMP.

-

Hydrogen Bonding: Hydrogen bonds are often formed with polar residues within the active site, such as those lining the nucleoside-binding pocket.

-

Hydrophobic Interactions: Non-polar moieties of the inhibitor can engage in hydrophobic interactions with non-polar residues, contributing to binding affinity.

-

Pi-Stacking: Aromatic rings in the inhibitor can form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

By occupying the active site, CD73-IN-2 competitively prevents the binding of the natural substrate, AMP, thereby blocking the production of adenosine.

Signaling Pathway and Experimental Workflows

CD73 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment and the point of intervention for CD73 inhibitors.

References

CD73-IN-2: A Technical Guide for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway, which plays a significant role in modulating immune responses. As a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (primarily A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and macrophages, leading to a dampening of the anti-tumor immune response.[1][2] Upregulation of CD73 is a common feature in the tumor microenvironment (TME) and is associated with poor prognosis in several cancers.[3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immunity.[1][2]

This technical guide focuses on CD73-IN-2 , a potent small molecule inhibitor of CD73, providing an in-depth overview of its properties and its application in basic immunology research.

CD73-IN-2: Biochemical and Physicochemical Properties

CD73-IN-2 is a potent inhibitor of CD73 enzymatic activity. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| IC50 (Enzymatic) | 0.09 nM | WO2020151707A1[4] |

| IC50 (A375 cells) | 2.5 nM | MedChemExpress[4] |

| Molecular Formula | C17H25ClN5O7P | MedChemExpress[4] |

| Molecular Weight | 477.84 g/mol | MedChemExpress[4] |

| CAS Number | 2452209-05-9 | MedChemExpress[4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CD73-IN-2 is the direct inhibition of the enzymatic activity of CD73. This blockade prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the extracellular environment.

Below is a diagram illustrating the canonical adenosine signaling pathway and the point of intervention for CD73-IN-2.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological evaluation of CD73-IN-2 can be found in patent WO2020151707A1 . The following sections provide representative, detailed methodologies for key experiments commonly used in the evaluation of CD73 inhibitors.

In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay is a common method to determine the enzymatic activity of CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 protein

-

CD73-IN-2

-

Adenosine 5'-monophosphate (AMP)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1% BSA)

-

Malachite Green Reagent

-

384-well microplate

Procedure:

-

Prepare a solution of recombinant CD73 in Assay Buffer.

-

Prepare serial dilutions of CD73-IN-2 in Assay Buffer.

-

Add 5 µL of the CD73-IN-2 dilutions to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of the CD73 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of AMP solution (substrate) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition of CD73 activity for each concentration of CD73-IN-2 and determine the IC50 value.

In Vivo Murine Syngeneic Tumor Model

This type of study is crucial for evaluating the anti-tumor efficacy of CD73-IN-2 in an immunocompetent host.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6)

-

CD73-IN-2 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, CD73-IN-2).

-

Administer CD73-IN-2 and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).

References

Methodological & Application

Application Notes & Protocols: In Vitro Assay for CD73 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in adenosine signaling pathways. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, making CD73 a compelling target for cancer immunotherapy.[4][5][6] This document provides a detailed protocol for an in vitro assay to screen and characterize inhibitors of CD73, such as CD73-IN-2, using a colorimetric method that detects the inorganic phosphate produced.

Signaling Pathway:

The CD73 pathway is a key component of the purinergic signaling cascade that regulates immune responses. Extracellular adenosine triphosphate (ATP) is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine.[5] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppressive effects.[5]

Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine.

Experimental Protocol: CD73 Inhibitor In Vitro Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of CD73 and the inhibitory potential of compounds like CD73-IN-2. The assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials and Reagents:

-

Recombinant Human CD73 Enzyme[1]

-

Adenosine 5'-monophosphate (AMP) substrate[1]

-

CD73 Inhibitor (e.g., CD73-IN-2)

-

Phosphate Detection Reagent (e.g., Malachite Green-based)[7]

-

Microplate reader capable of measuring absorbance at ~630-670 nm[1]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

The following diagram outlines the key steps of the in vitro assay protocol.

Caption: A schematic of the experimental workflow for the CD73 in vitro inhibitor assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare CD73 Assay Buffer as recommended by the supplier.[7]

-

Thaw recombinant CD73 enzyme on ice and dilute to the desired concentration in cold CD73 Assay Buffer. Keep on ice.[1]

-

Prepare the AMP substrate solution in CD73 Assay Buffer.[7]

-

Prepare a stock solution of the CD73 inhibitor (e.g., CD73-IN-2) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in CD73 Assay Buffer.[7]

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for:

-

Blank/Background Control: Contains all reagents except the enzyme.[7]

-

Positive Control (Enzyme Control): Contains all reagents and the solvent used for the inhibitor (vehicle control).[1][7]

-

Test Inhibitor Wells: Contain all reagents and varying concentrations of the inhibitor.[1]

-

Inhibitor Control (Optional): Contains a known CD73 inhibitor as a reference.[7]

-

-

-

Assay Protocol:

-

Add the appropriate volume of CD73 Assay Buffer to all wells.

-

Add the test inhibitor dilutions or vehicle to the respective wells.[1]

-

Add the diluted CD73 enzyme to all wells except the Blank/Background Control.[1][7]

-

Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.[7]

-

Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).[1]

-

Stop the reaction by adding the Phosphate Detection Reagent to all wells.[7]

-

Incubate at room temperature for a short period to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (typically 630-670 nm) using a microplate reader.[1]

-

Subtract the absorbance of the Blank/Background Control from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Positive Control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Data Presentation:

The quantitative results of the assay, such as the IC50 values for different inhibitors, should be summarized in a table for clear comparison.

| Inhibitor | IC50 (nM) |

| CD73-IN-2 | Value |

| Reference Inhibitor A | Value |

| Compound X | Value |

Note: The IC50 values presented here are placeholders and should be replaced with experimentally determined data.

This protocol provides a robust and reproducible method for evaluating the in vitro efficacy of CD73 inhibitors. By following these steps, researchers can effectively screen compound libraries, determine inhibitor potency (IC50), and further investigate the mechanism of action of potential drug candidates targeting the CD73 pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. abcam.com [abcam.com]

Application Notes and Protocols for CD73-IN-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2][3] In the tumor microenvironment (TME), elevated levels of adenosine dampen the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][4] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[2][3][5] CD73-IN-2 is a potent, small molecule inhibitor of CD73 with a reported IC50 of 0.09 nM. These application notes provide a comprehensive guide for the utilization of CD73-IN-2 in preclinical mouse models, based on established methodologies for similar small molecule CD73 inhibitors.

Disclaimer: Limited public data is available for the in vivo use of CD73-IN-2. The following protocols are based on studies with other small molecule CD73 inhibitors, such as APCP (adenosine 5′-(α,β-methylene) diphosphate) and AB680.[1] Researchers must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of CD73-IN-2 for their specific mouse model and experimental conditions.

Mechanism of Action

CD73-IN-2 functions by inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine.[6] This reduction in adenosine levels within the TME alleviates the suppression of various immune cells, including T cells and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response.[3][5]

Signaling Pathway

The CD73 signaling pathway plays a central role in generating an immunosuppressive tumor microenvironment. Extracellular ATP, released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, triggering downstream signaling that inhibits their anti-tumor functions.

Caption: CD73 Signaling Pathway and Inhibition by CD73-IN-2.

Data Presentation

The following table summarizes representative quantitative data from preclinical studies using small molecule CD73 inhibitors in mouse models. This data can serve as a reference for designing experiments with CD73-IN-2.

| Parameter | Value | Mouse Model | CD73 Inhibitor | Route of Administration | Reference |

| Dosage | 20 mg/kg | KPC tumor-bearing mice | APCP | Intraperitoneal (IP) / Peritumoral | [1] |

| Frequency | Every other day | KPC tumor-bearing mice | APCP | Intraperitoneal (IP) / Peritumoral | [1] |

| Tumor Growth Inhibition | Significant reduction | Melanoma-bearing mice | APCP | Not specified | [7] |

| Modulation of TME | Increased CD8+ T cells | Melanoma-bearing mice | APCP | Not specified | [7] |

Experimental Protocols

Preparation of CD73-IN-2 for In Vivo Administration

Objective: To prepare a stable and injectable formulation of CD73-IN-2.

Materials:

-

CD73-IN-2 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile phosphate-buffered saline (PBS) or 5% dextrose solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of CD73-IN-2 powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (Example for Intraperitoneal Injection):

-

On the day of injection, thaw a stock solution aliquot.

-

Prepare the vehicle solution. A common vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and PBS. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder PBS.

-

Important: The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity in mice.

-

Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.

-

Add the stock solution to the pre-mixed vehicle in a stepwise manner, vortexing between each addition to ensure proper mixing and prevent precipitation.

-

The final working solution should be clear and free of precipitates. If precipitation occurs, optimization of the vehicle composition is necessary.

-

Administration of CD73-IN-2 in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of CD73-IN-2 in an immunocompetent mouse model.

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice (strain depends on the chosen tumor cell line)

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

CD73-IN-2 working solution

-

Vehicle control solution

-

Calipers for tumor measurement

-

Sterile syringes and needles (e.g., 27-30 gauge)

Experimental Workflow:

Caption: A general workflow for an in vivo efficacy study.

Protocol:

-

Tumor Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions using calipers and calculate the volume using the formula: (Length x Width²) / 2.

-

Randomize the mice into treatment groups (e.g., Vehicle control, CD73-IN-2) with similar average tumor volumes.

-

-

Treatment Administration:

-

Administer CD73-IN-2 or the vehicle control via the chosen route (e.g., intraperitoneal injection). The volume of injection should be appropriate for the mouse's weight (e.g., 100-200 µL).

-

The dosing schedule will need to be optimized, but a starting point could be administration every other day.[1]

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and weigh them.

-

A portion of the tumor can be processed for downstream analysis, such as flow cytometry to analyze immune cell infiltration, or histology.

-

Pharmacodynamic Analysis: Immune Cell Profiling by Flow Cytometry

Objective: To assess the effect of CD73-IN-2 on the immune cell composition within the tumor microenvironment.

Materials:

-

Tumor tissue

-

RPMI-1640 medium

-

Collagenase D, DNase I

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell Lysis Buffer

-

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)

-

Flow cytometer

Protocol:

-

Single-Cell Suspension Preparation:

-

Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.

-

Digest the tissue with a solution of Collagenase D and DNase I at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic digestion by adding RPMI with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with PBS and count them.

-

-

Antibody Staining:

-

Stain the cells with a viability dye to exclude dead cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers.

-

For intracellular markers like FoxP3, perform a fixation and permeabilization step before adding the specific antibody.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells, NK cells).

-

Conclusion

CD73-IN-2 represents a potent tool for investigating the role of the adenosine pathway in cancer and other diseases. The protocols outlined above provide a foundational framework for its use in mouse models. It is imperative for researchers to conduct thorough preliminary studies to establish the optimal dose, administration route, and treatment schedule for CD73-IN-2 in their specific experimental context. Careful experimental design and comprehensive endpoint analysis will be crucial for elucidating the full therapeutic potential of this promising CD73 inhibitor.

References

- 1. CD73-Dependent Adenosine Signaling through Adora2b Drives Immunosuppression in Ductal Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 3. An antibody cocktail targeting two different CD73 epitopes enhances enzyme inhibition and tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivochem.com [invivochem.com]

- 5. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

CD73-IN-2 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73-IN-2 is a highly potent and selective inhibitor of CD73 (Ecto-5'-nucleotidase), an enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine.[1] By blocking CD73, CD73-IN-2 can enhance anti-tumor immunity, making it a valuable tool for cancer research and drug development. These application notes provide detailed information on the solubility and preparation of CD73-IN-2 for experimental use.

Physicochemical and Potency Data

A summary of the key quantitative data for CD73-IN-2 is presented in Table 1. This information is essential for accurate preparation of stock solutions and experimental dilutions.

Table 1: Physicochemical Properties and Potency of CD73-IN-2

| Property | Value | Source |

| Molecular Formula | C17H25ClN5O7P | [1] |

| Molecular Weight | 477.84 g/mol | [1][2] |

| CAS Number | 2452209-05-9 | [1] |

| IC50 (CD73) | 0.09 nM | [1][2] |

| IC50 (A375 cells) | 2.5 nM | [1] |

| Appearance | Solid | - |

| Shipping Condition | Blue Ice | [2] |

Solubility and Stock Solution Preparation

Due to the limited availability of specific solubility data for CD73-IN-2, a generalized protocol based on common practices for potent, small-molecule inhibitors is provided. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

Recommended Solvents

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of CD73-IN-2. For aqueous-based assays, further dilution into cell culture media or buffered solutions is necessary. Care should be taken to avoid precipitation, and the final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.

Protocol for Stock Solution Preparation (10 mM in DMSO)

-

Equilibrate: Allow the vial of CD73-IN-2 to warm to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a small amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.78 mg of CD73-IN-2 (Mass = Molarity × Volume × Molecular Weight).

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 4.78 mg, add 1 mL of DMSO.

-

Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Example Volumes for Preparing a 10 mM Stock Solution

| Mass of CD73-IN-2 | Volume of DMSO to Add |

| 1 mg | 209.28 µL |

| 5 mg | 1.046 mL |

| 10 mg | 2.093 mL |

Experimental Protocols

In Vitro CD73 Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of CD73-IN-2 in a cell-based or biochemical assay.

Materials:

-

CD73-IN-2 stock solution (e.g., 10 mM in DMSO)

-

Recombinant human CD73 or cells expressing CD73 (e.g., A375 melanoma cells)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

Substrate: Adenosine monophosphate (AMP)

-

Detection reagent for adenosine or phosphate (e.g., malachite green-based phosphate detection kit)

-

96-well microplate

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the CD73-IN-2 stock solution in the assay buffer. The final concentration range should bracket the expected IC50 value. Remember to include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

Enzyme/Cell Plating: Add the recombinant CD73 enzyme or the CD73-expressing cells to the wells of the 96-well plate.

-

Inhibitor Addition: Add the diluted CD73-IN-2 or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and measure the amount of product (adenosine or phosphate) formed using a suitable detection reagent and a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CD73-IN-2 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CD73 Signaling Pathway

The following diagram illustrates the canonical pathway of adenosine production and the point of inhibition by CD73-IN-2.

Caption: The CD73 signaling pathway and the inhibitory action of CD73-IN-2.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the key steps in a typical in vitro experiment to determine the potency of CD73-IN-2.

Caption: A generalized workflow for an in vitro CD73 inhibition assay.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure the accuracy and validity of their results. Always refer to the product datasheet and relevant literature for the most up-to-date information.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating CD73 Inhibition with CD73-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in extracellular purinergic signaling.[1][2] It is a key enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine.[1][3][4] In the tumor microenvironment (TME), this function is particularly significant. High concentrations of extracellular adenosine act as a potent immunosuppressive molecule, dampening the anti-tumor immune response by signaling through adenosine receptors (primarily A2A and A2B) on various immune cells, including T cells and Natural Killer (NK) cells.[3][5][6] This suppression of immune surveillance allows cancer cells to evade destruction and proliferate.[1][7]

CD73 is overexpressed in many types of cancer, and its high expression is often associated with poor prognosis and resistance to therapy.[1][8][9] This makes CD73 a compelling therapeutic target in immuno-oncology.[1][8][10] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[3][9][10]

CD73-IN-2 is a small molecule inhibitor designed to block the enzymatic activity of CD73. These application notes provide detailed protocols for cell-based assays to characterize the potency and efficacy of CD73-IN-2 in inhibiting CD73 activity on cancer cells. Two primary methods are described: a phosphate-based colorimetric assay and an adenosine-based fluorometric assay.

The CD73-Adenosine Signaling Pathway

The diagram below illustrates the enzymatic cascade leading to adenosine production and its subsequent immunosuppressive effects. Stressed or dying cells in the tumor microenvironment release adenosine triphosphate (ATP).[3] Cell surface ectonucleotidases CD39 and CD73 work in tandem to convert ATP to adenosine. CD73-IN-2 specifically targets the final, rate-limiting step of this pathway.[11]

Experimental Principles and Workflow

The cell-based assays are designed to quantify the enzymatic activity of CD73 expressed on the surface of intact cells. The general workflow involves seeding CD73-positive cells, treating them with various concentrations of CD73-IN-2, adding the substrate (AMP), and finally measuring one of the reaction products (inorganic phosphate or adenosine). The reduction in product formation correlates with the inhibitory activity of the compound.

Protocol 1: CD73 Inhibition Assay via Phosphate Detection

This method quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP. It is a robust and cost-effective method suitable for high-throughput screening.

Materials and Reagents

-

Cells: MDA-MB-231 (human breast cancer) or other high CD73-expressing cell line.

-

Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer: Phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.4).[12]

-

Test Compound: CD73-IN-2, dissolved in DMSO (10 mM stock).

-

Substrate: Adenosine 5'-monophosphate (AMP), 10 mM stock in Assay Buffer.

-

Detection Reagent: Biomol® Green (or similar malachite green-based reagent) for phosphate detection.

-

Plates: 96-well, flat-bottom, clear, cell culture-treated plates.

-

Equipment: Multichannel pipette, microplate reader (absorbance at 620-640 nm), CO₂ incubator.

Experimental Protocol

-

Cell Seeding:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest cells and perform a cell count.

-

Seed 25,000 cells/well in 100 µL of culture medium into a 96-well plate.[13]

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of CD73-IN-2 in Assay Buffer. Start with a 2X final concentration (e.g., if the final desired highest concentration is 10 µM, prepare a 20 µM solution). Include a "vehicle control" (DMSO only) and a "no enzyme" control (cells with no AMP).

-

Gently aspirate the culture medium from the wells.

-

Wash cells twice with 100 µL of pre-warmed Assay Buffer.[12]

-

Add 50 µL of the diluted CD73-IN-2 or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Prepare a 2X AMP substrate solution (e.g., 40 µM for a 20 µM final concentration) in Assay Buffer.

-

Add 50 µL of the 2X AMP solution to all wells except the "no enzyme" controls. The final volume is now 100 µL.

-

Incubate the plate at 37°C for 30-60 minutes.[12] Note: The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Phosphate Detection:

-

Carefully transfer 80 µL of the supernatant from each well to a new clear 96-well plate.

-

Add 100 µL of the Biomol® Green reagent to each well.

-

Incubate at room temperature for 20-30 minutes, protected from light, to allow color development.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each concentration of CD73-IN-2 using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

-

Plot the % Inhibition against the log concentration of CD73-IN-2 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: CD73 Inhibition Assay via Adenosine Detection

This method directly measures the production of adenosine using a sensitive fluorometric assay kit. It is highly specific and useful for confirming results from the phosphate assay.

Materials and Reagents

-

Cells, Medium, Assay Buffer, Compound, Substrate: As described in Protocol 1.

-

Detection Kit: Adenosine Assay Kit (Fluorometric, e.g., Abcam ab211094).[14][15] This kit typically includes an Adenosine Probe, Converter Enzyme, and Developer.

-

Plates: 96-well, flat-bottom, black, clear bottom, cell culture-treated plates.

-

Equipment: Multichannel pipette, microplate reader (fluorescence, Ex/Em = 535/587 nm), CO₂ incubator.

Experimental Protocol

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from Protocol 1, using a black-walled 96-well plate.

-

-

Enzymatic Reaction:

-

Follow step 3 from Protocol 1 to initiate and run the enzymatic reaction.

-

-

Adenosine Quantification:

-

Prepare the Reaction Mix from the Adenosine Assay Kit according to the manufacturer's instructions.[14]

-

Transfer 50 µL of supernatant from the cell plate to a new black 96-well plate.

-

Add 50 µL of the kit's Reaction Mix to each well.[14]

-

Incubate at room temperature for 15-30 minutes, protected from light.[14][15]

-

-

Data Analysis:

-

Create a standard curve using the adenosine standard provided in the kit.

-

Convert the fluorescence readings of the samples to adenosine concentration (µM) using the standard curve.

-

Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

-

Data Presentation

The following tables present representative data for the inhibition of CD73 by CD73-IN-2.

Table 1: Representative Inhibition Data for CD73-IN-2 in MDA-MB-231 Cells

| CD73-IN-2 (nM) | Absorbance (630 nm) | % Inhibition |

| 0 (Vehicle) | 0.850 | 0.0% |

| 0.1 | 0.835 | 1.8% |

| 1 | 0.791 | 6.9% |

| 10 | 0.553 | 35.0% |

| 50 | 0.247 | 70.9% |

| 100 | 0.128 | 85.0% |

| 500 | 0.060 | 92.9% |

| 1000 | 0.051 | 94.0% |

Table 2: Summary of CD73-IN-2 IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | CD73 Expression | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast | High | 25.5 |

| NCI-H460 | Non-Small Cell Lung | Moderate | 78.2 |

| Calu-6 | Non-Small Cell Lung | High | 31.8 |

| SK-OV-3 | Ovarian | Moderate | 95.4 |

Note: Data are for illustrative purposes and should be determined experimentally. The potency of inhibitors can vary between cell lines depending on the level of target expression and other cellular factors.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Contamination of reagents with phosphate (Protocol 1).- High endogenous adenosine in serum (Protocol 2). | - Use phosphate-free buffers and high-purity water.- Ensure thorough washing of cells before adding Assay Buffer. |